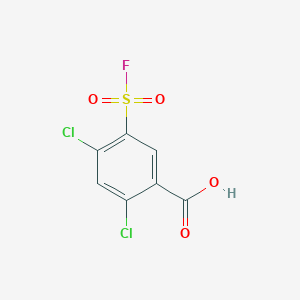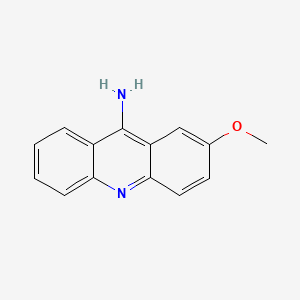![molecular formula C14H17N5O B1655348 N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide CAS No. 350994-86-4](/img/structure/B1655348.png)
N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide is a chemical compound with a complex molecular structure It belongs to the quinazoline class of compounds, which are known for their diverse biological activities and therapeutic potential
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common synthetic route includes the reaction of 2-amino-4,6,7-trimethylquinazoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization or column chromatography are used to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential therapeutic applications include its use as a lead compound in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to design treatments for various diseases.
Industry: In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other chemical products.
Mécanisme D'action
The mechanism by which N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, leading to the modulation of biological pathways and the manifestation of its biological activities.
Comparaison Avec Des Composés Similaires
N-(4,6,7-trimethylquinazolin-2-yl)guanidine
2-(4,6,7-trimethyl-2-quinazolinyl)guanidine
(4-Methyl-6-phenylpyrimidin-2-yl)(4,6,8-trimethylquinazolin-2-yl)amine
Uniqueness: N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide is unique in its structural features and reactivity compared to similar compounds. Its specific arrangement of functional groups and molecular framework contribute to its distinct chemical properties and biological activities.
Propriétés
Numéro CAS |
350994-86-4 |
|---|---|
Formule moléculaire |
C14H17N5O |
Poids moléculaire |
271.32 g/mol |
Nom IUPAC |
N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C14H17N5O/c1-7-5-11-9(3)16-14(18-12(11)6-8(7)2)19-13(15)17-10(4)20/h5-6H,1-4H3,(H3,15,16,17,18,19,20) |
Clé InChI |
RLYVITXDRBHWSJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)NC(=O)C)C |
SMILES isomérique |
CC1=CC2=C(N=C(N=C2C=C1C)/N=C(\N)/NC(=O)C)C |
SMILES canonique |
CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)NC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide](/img/structure/B1655266.png)

![3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B1655269.png)

![4-Methyl-N-[4-[[(E)-N'-nitrocarbamimidoyl]amino]phenyl]benzamide](/img/structure/B1655272.png)
![3-[(4-Methoxycarbonylphenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B1655273.png)

![2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one](/img/structure/B1655275.png)

![2,4-Bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1655279.png)

![n-[2-(4-Methoxyphenyl)ethyl]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B1655282.png)

![4-[(E)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]ethenyl]phenol](/img/structure/B1655287.png)
